molecular formula C21H15ClN4O2S B3745696 1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B3745696
M. Wt: 422.9 g/mol
InChI Key: HRGRZDHMAKWNES-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorobenzoyl group, a methyl-substituted phenyl group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea typically involves the following steps:

  • Formation of the Chlorobenzoyl Intermediate:

    • React 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
    • Reaction conditions: Reflux in anhydrous conditions.
  • Formation of the Oxazolo[4,5-b]Pyridine Intermediate:

    • Synthesize the oxazolo[4,5-b]pyridine moiety through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde.
    • Reaction conditions: Acidic or basic catalysis, depending on the specific aldehyde used.
  • Coupling Reaction:

    • Couple the 3-chlorobenzoyl chloride with the oxazolo[4,5-b]pyridine intermediate in the presence of a base (e.g., triethylamine) to form the desired thiourea compound.
    • Reaction conditions: Room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study biological pathways involving thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazolo[4,5-b]pyridine moiety may play a crucial role in binding to specific sites on the target molecules.

Comparison with Similar Compounds

    1-(3-Chlorobenzoyl)-3-Phenylthiourea: Lacks the oxazolo[4,5-b]pyridine moiety.

    1-(3-Chlorobenzoyl)-3-(2-Methylphenyl)Thiourea: Lacks the oxazolo[4,5-b]pyridine moiety.

    1-(3-Chlorobenzoyl)-3-(2-Methyl-5-Phenyl)Thiourea: Lacks the oxazolo[4,5-b]pyridine moiety.

Uniqueness: 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is unique due to the presence of the oxazolo[4,5-b]pyridine moiety, which may confer specific binding properties and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-chloro-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S/c1-12-7-8-14(20-25-18-17(28-20)6-3-9-23-18)11-16(12)24-21(29)26-19(27)13-4-2-5-15(22)10-13/h2-11H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRZDHMAKWNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
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1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Reactant of Route 6
1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

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